molecular formula C17H11NO3 B14131976 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one CAS No. 3608-54-6

8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one

Cat. No.: B14131976
CAS No.: 3608-54-6
M. Wt: 277.27 g/mol
InChI Key: HIFJYPIRYHDXSP-UHFFFAOYSA-N
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Description

8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a pyran, benzoxazole, and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to yield 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization of this compound through Claisen rearrangement by heating in dimethylformamide (DMF) results in the formation of 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one . Further reactions with various aromatic aldehydes in the presence of lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in tetrahydrofuran (THF) at -78°C lead to the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

3608-54-6

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

8-methyl-2-phenylpyrano[3,2-f][1,3]benzoxazol-6-one

InChI

InChI=1S/C17H11NO3/c1-10-7-16(19)20-14-9-15-13(8-12(10)14)18-17(21-15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

HIFJYPIRYHDXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)N=C(O3)C4=CC=CC=C4

Origin of Product

United States

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